N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide
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Overview
Description
N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a chemical compound with a complex structure that includes a benzothiazole ring, an ethoxy group, and a methylsulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide typically involves multiple steps. One common method includes the condensation of 6-ethoxy-3-methylbenzothiazolium salt with 4-methylsulfonylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(isopropylsulfonyl)benzamide
- N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
- N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness
N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its ethoxy and methylsulfonyl groups, in particular, contribute to its distinct properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-4-24-13-7-10-15-16(11-13)25-18(20(15)2)19-17(21)12-5-8-14(9-6-12)26(3,22)23/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPVVYNBPUXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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